5-Bromo-2-fluoro-4-methoxybenzyl bromide

Description

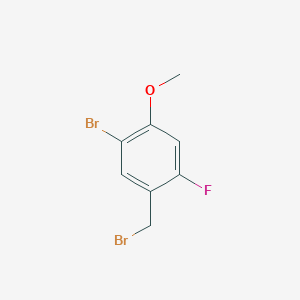

5-Bromo-2-fluoro-4-methoxybenzyl bromide (C₈H₇Br₂FO) is a halogenated aromatic compound featuring a benzyl bromide core substituted with bromine (Br), fluorine (F), and methoxy (OCH₃) groups at the 5-, 2-, and 4-positions, respectively. This compound is structurally distinct due to the electronic and steric effects imparted by its substituents, making it a valuable intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals.

The methoxy group at the 4-position enhances solubility in polar solvents, while the electron-withdrawing bromine and fluorine substituents at the 5- and 2-positions likely influence its electrophilicity and stability. These properties position it as a precursor in synthesizing complex molecules, such as kinase inhibitors or fluorinated bioactive compounds .

Properties

Molecular Formula |

C8H7Br2FO |

|---|---|

Molecular Weight |

297.95 g/mol |

IUPAC Name |

1-bromo-5-(bromomethyl)-4-fluoro-2-methoxybenzene |

InChI |

InChI=1S/C8H7Br2FO/c1-12-8-3-7(11)5(4-9)2-6(8)10/h2-3H,4H2,1H3 |

InChI Key |

UTGXJADXRKNETF-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C(=C1)F)CBr)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Key Observations:

Substituent Position Effects: The 2-fluoro substituent in 2-fluorobenzyl bromide increases steric hindrance compared to its 4-fluoro isomer, reducing reactivity in SN₂ reactions. Methoxy vs. Methyl Groups: Methoxy-substituted analogs (e.g., 2-Bromo-4-fluoroanisole) exhibit higher solubility in polar solvents compared to methyl-substituted derivatives, a property critical for pharmaceutical formulation .

Biological Activity: Sepantronium bromide (YM-155), a structurally complex benzyl bromide derivative, demonstrates potent anticancer activity (IC₅₀: 0.54–11 nM in PC-3 cells) due to its survivin-inhibiting properties.

Synthetic Utility :

- Compared to simpler analogs like 4-fluorobenzyl bromide, the target compound’s multiple substituents enable regioselective functionalization. For example, the bromine at the 5-position can undergo Suzuki-Miyaura coupling, while the benzyl bromide moiety serves as a leaving group for nucleophilic substitutions .

Physicochemical and Reactivity Comparisons

Table 2: Reactivity and Stability Profiles

| Compound Name | Boiling Point (°C) | Solubility (Polar Solvents) | Stability in Acidic Conditions |

|---|---|---|---|

| This compound | N/A* | High (due to OCH₃) | Moderate (Br susceptible to hydrolysis) |

| 2-Fluorobenzyl bromide | ~208 | Moderate | Low |

| 4-Fluorobenzyl bromide | ~208 | Moderate | Low |

| 2-Bromo-4-fluoroanisole | N/A | High | High (stable ether linkage) |

Key Observations:

- Hydrolytic Stability : The target compound’s benzyl bromide group is prone to hydrolysis under aqueous conditions, similar to other benzyl bromides. However, the electron-withdrawing fluorine and bromine substituents may mitigate this by stabilizing the transition state .

- Thermal Stability: Fluorinated benzyl bromides generally exhibit lower thermal decomposition thresholds compared to non-halogenated analogs, necessitating controlled storage conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.